REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at the same temperature for half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
the residue was rinsed with methanol
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the remaining mixture was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water several times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |